

# Spectral Analysis of 5-Formylfuran-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Formylfuran-3-carboxylic acid

CAS No.: 603999-19-5

Cat. No.: B1613569

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This technical guide provides a comprehensive overview of the key spectral data for the characterization of **5-Formylfuran-3-carboxylic acid** (CAS 603999-19-5). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this furan derivative. While direct experimental spectra are not universally available in public databases, this guide synthesizes data from analogous structures and predictive models to offer a robust framework for spectral interpretation and verification.

## Introduction to 5-Formylfuran-3-carboxylic Acid

**5-Formylfuran-3-carboxylic acid**, with the molecular formula  $C_6H_4O_4$  and a molecular weight of 140.09 g/mol, is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group attached to a furan ring.<sup>[1][2]</sup> This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate spectral analysis is paramount for confirming its identity, purity, and for elucidating its role in further chemical transformations.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Formylfuran-3-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for unambiguous structure confirmation.

## $^1\text{H}$ NMR (Proton NMR) Spectroscopy

Expected Chemical Shifts and Couplings: The  $^1\text{H}$  NMR spectrum of **5-Formylfuran-3-carboxylic acid** is expected to show three distinct signals in the aromatic/aldehyde region and a broad signal for the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm.[3] Its broadness is a result of hydrogen bonding and its exchange with trace amounts of water in the solvent. This signal will disappear upon the addition of a few drops of  $\text{D}_2\text{O}$  to the NMR sample, a classic test for exchangeable protons.
- Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to resonate as a singlet between 9.5 and 10.5 ppm.
- Furan Ring Protons: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.
  - H-2: The proton at the C-2 position is adjacent to the electron-withdrawing aldehyde group and the ring oxygen, leading to a downfield shift, likely in the range of 8.0-8.5 ppm.
  - H-4: The proton at the C-4 position is adjacent to the carboxylic acid group and would likely appear in the range of 7.0-7.5 ppm.

Causality in Experimental Choices: The choice of solvent is critical for NMR analysis.

Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is often a good choice for carboxylic acids as it can solubilize the compound well and allows for the observation of the carboxylic acid proton.[4] In contrast, using deuterated chloroform ( $\text{CDCl}_3$ ) might lead to broader signals and the carboxylic acid proton may be less distinct.

## $^{13}\text{C}$ NMR (Carbon-13) Spectroscopy

Expected Chemical Shifts: The  $^{13}\text{C}$  NMR spectrum will provide information on the six unique carbon atoms in the molecule.

Carbon Atom	Expected Chemical Shift (ppm)	Rationale
Carboxylic Carbon (-COOH)	160-175	Characteristic range for carboxylic acid carbons.[3]
Aldehyde Carbon (-CHO)	185-200	Typical chemical shift for aldehyde carbons.
C-5 (Carbon bearing the aldehyde)	150-160	Deshielded due to the attached aldehyde and ring oxygen.
C-2 (Unsubstituted furan carbon)	145-155	Deshielded due to the influence of the ring oxygen and adjacent aldehyde.
C-3 (Carbon bearing the carboxylic acid)	120-130	Influenced by the attached carboxylic acid.
C-4 (Unsubstituted furan carbon)	110-120	Generally the most upfield of the ring carbons.

#### Experimental Protocol for NMR Data Acquisition:

- **Sample Preparation:** Dissolve 5-10 mg of **5-Formylfuran-3-carboxylic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a 5 mm NMR tube.
- **Instrument Setup:** The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are utilized.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans is required.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Formylfuran-3-carboxylic acid** is expected to be characterized by the distinct vibrational frequencies of the O-H, C=O, and C-H bonds.

Expected Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance	Rationale
O-H (Carboxylic Acid)	2500-3300	Very broad	Strong hydrogen bonding between carboxylic acid dimers.[5][6]
C-H (Aldehyde)	2800-2900 and 2700-2800	Two weak to medium bands	The Fermi resonance of the aldehyde C-H stretch.[7]
C=O (Carboxylic Acid)	1680-1720	Strong, sharp	Conjugation with the furan ring may lower the frequency.[5]
C=O (Aldehyde)	1670-1700	Strong, sharp	Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde.
C=C (Furan Ring)	1550-1600	Medium	Aromatic ring stretching vibrations.
C-O (Carboxylic Acid/Furan)	1200-1350	Strong	Stretching vibrations of the C-O bonds.[5]

Causality in Experimental Choices: The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method ensures that no solvent bands interfere with the spectrum. The broadness of the O-H stretch is a hallmark of carboxylic acids and is a direct consequence of intermolecular hydrogen bonding.[6]

Experimental Protocol for FT-IR Data Acquisition (ATR):

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Acquire a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the solid **5-Formylfuran-3-carboxylic acid** onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

- Molecular Ion ( $M^+$ ): For **5-Formylfuran-3-carboxylic acid** ( $C_6H_4O_4$ ), the exact mass is 140.01096 Da.[8] A high-resolution mass spectrometer (HRMS) would be able to confirm this mass with high accuracy.
- Predicted Adducts: In electrospray ionization (ESI), common adducts are expected:
  - $[M+H]^+$ : 141.01824 m/z[8]
  - $[M+Na]^+$ : 163.00018 m/z[8]

- $[M-H]^-$ : 139.00368 m/z<sup>[8]</sup>
- Key Fragmentation Patterns: In electron ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragmentation would likely involve:
  - Loss of -OH (M-17): Resulting in a fragment at m/z 123.
  - Loss of -CHO (M-29): Leading to a fragment at m/z 111.
  - Loss of -COOH (M-45): Giving a fragment at m/z 95.
  - Decarboxylation (-CO<sub>2</sub>): Loss of carbon dioxide (M-44) to give a fragment at m/z 96.

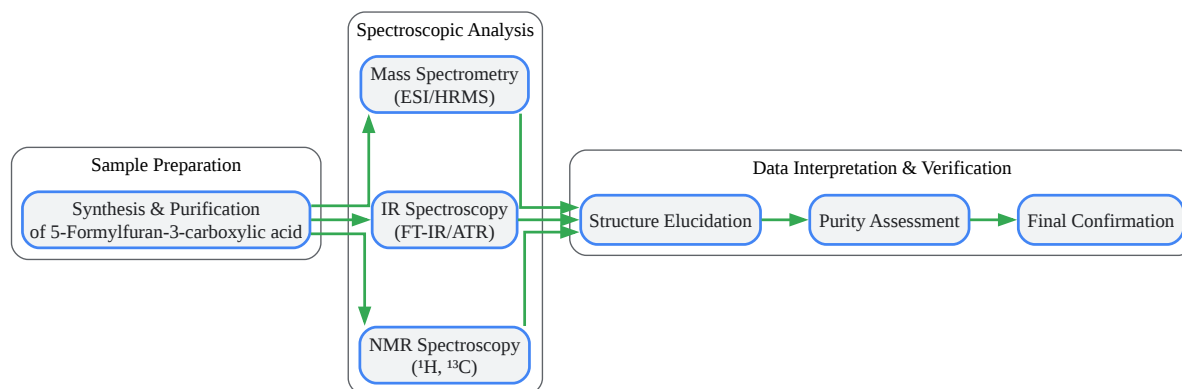
Causality in Experimental Choices: The choice between EI and ESI depends on the desired information. EI is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for accurate molecular weight determination.

Experimental Protocol for ESI-MS Data Acquisition:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Ionization: A high voltage is applied to the infusion needle, causing the formation of charged droplets that evaporate to produce gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

## Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of **5-Formylfuran-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

## Conclusion

The structural elucidation of **5-Formylfuran-3-carboxylic acid** relies on a synergistic application of NMR, IR, and MS techniques. While publicly available experimental data is sparse, a thorough understanding of the expected spectral features based on the compound's functional groups and the analysis of related structures provides a solid foundation for its characterization. The protocols and expected data presented in this guide offer a comprehensive framework for researchers to confidently identify and assess the purity of this important chemical entity.

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